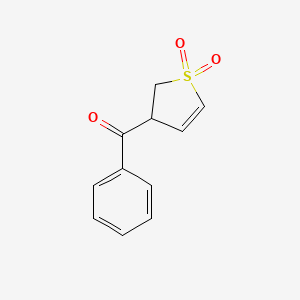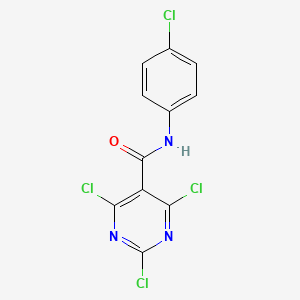![molecular formula C12H16Se B14388728 [(Hex-1-en-3-yl)selanyl]benzene CAS No. 90036-67-2](/img/structure/B14388728.png)
[(Hex-1-en-3-yl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Hex-1-en-3-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a benzene ring substituted with a selanyl group attached to a hex-1-en-3-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Hex-1-en-3-yl)selanyl]benzene typically involves the reaction of hex-1-en-3-yl halides with sodium selenide, followed by the introduction of the benzene ring through a nucleophilic substitution reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. large-scale synthesis would likely follow similar routes as laboratory synthesis, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
[(Hex-1-en-3-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the original selanyl compound.
Substitution: The hex-1-en-3-yl group can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the original selanyl compound.
Substitution: Brominated derivatives at the benzylic position.
Aplicaciones Científicas De Investigación
[(Hex-1-en-3-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of selenium-containing drugs.
Mecanismo De Acción
The mechanism of action of [(Hex-1-en-3-yl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play a role in antioxidant defense mechanisms. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylselenol: Contains a phenyl group attached to a selenium atom.
Benzylselenol: Contains a benzyl group attached to a selenium atom.
Selenophenes: Compounds containing a selenium atom within a five-membered aromatic ring.
Uniqueness
[(Hex-1-en-3-yl)selanyl]benzene is unique due to the presence of both a hex-1-en-3-yl chain and a benzene ring, providing a combination of aliphatic and aromatic properties
Propiedades
Número CAS |
90036-67-2 |
|---|---|
Fórmula molecular |
C12H16Se |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
hex-1-en-3-ylselanylbenzene |
InChI |
InChI=1S/C12H16Se/c1-3-8-11(4-2)13-12-9-6-5-7-10-12/h4-7,9-11H,2-3,8H2,1H3 |
Clave InChI |
UOGJNQJILNPOEP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=C)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Methoxyhex-2-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14388656.png)
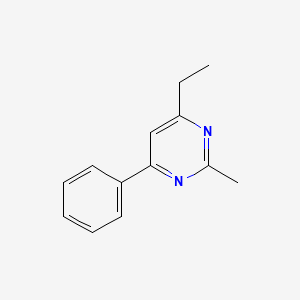

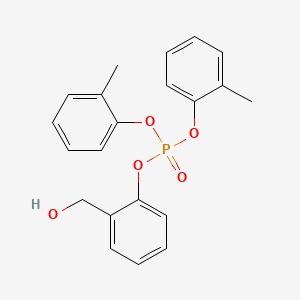
![Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14388671.png)
![{1-[(Butan-2-yl)oxy]ethyl}benzene](/img/structure/B14388676.png)
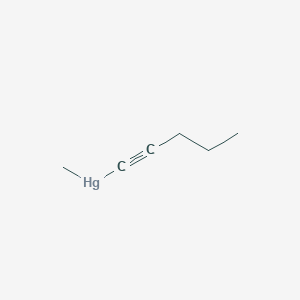
![5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B14388685.png)
![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)
